2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine - 186201-60-5

2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine

Catalog Number: EVT-1452399
CAS Number: 186201-60-5
Molecular Formula: C14H20N2
Molecular Weight: 216.328
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

LUF6000 (2-Cyclohexyl-1H-imidazo[4,5-c]quinolin-4-(3,4-dichlorophenyl)amine)

  • Compound Description: LUF6000 is an A3 adenosine receptor (A3AR) positive allosteric modulator. It exhibits improved binding affinity and selectivity for A3AR compared to other compounds in its class. Research suggests that LUF6000 binds to an extrahelical lipid-facing binding pocket distinct from the orthosteric binding site. This binding pocket encompasses transmembrane domain (TMD) 1, TMD7, and Helix (H) 8. []
  • Relevance: Although LUF6000 belongs to the 1H-imidazo[4,5-c]quinolin-4-amine class, sharing a core structure with 2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine, it possesses distinct structural differences. Firstly, LUF6000 features a cyclohexyl group at the 2-position of the imidazoquinoline core, whereas the target compound has a benzyl group attached to the cyclopenta[c]pyrrole scaffold. Secondly, LUF6000 has a 3,4-dichlorophenyl group at the 4-amino position, which is absent in the target compound. These structural variations contribute to the distinct pharmacological profiles observed for these two compounds. []

(±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl) propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003)

  • Compound Description: SN003 is a small molecule antagonist for corticotropin-releasing factor 1 (CRF1) receptors. SN003 displays high affinity and selectivity for CRF1 receptors in various tissues, including rat cortex and pituitary, as well as recombinant HEK293EBNA cells. [] It acts as a CRF1 receptor antagonist by inhibiting CRF-induced cAMP accumulation and CRF-stimulated adrenocorticotropin hormone release without exhibiting agonist activities. []
  • Relevance: While both SN003 and 2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine share a heterocyclic core structure with an amine substituent, they belong to distinct chemical classes. SN003 is a triazolopyridine derivative, whereas the target compound is a cyclopenta[c]pyrrole derivative. Consequently, their pharmacological properties differ considerably, with SN003 acting as a CRF1 receptor antagonist and the target compound's activity remaining unknown. []

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

  • Compound Description: AZD0530 is a dual-specific c-Src/Abl kinase inhibitor with high affinity and specificity for the tyrosine kinase domain of these enzymes. [] The compound demonstrates high selectivity for SFKs over a panel of other kinases and exhibits promising pharmacokinetic properties, including excellent oral bioavailability. [] AZD0530 potently inhibits tumor growth in preclinical models and is currently under clinical evaluation for cancer treatment. []
  • Relevance: Although both AZD0530 and 2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine contain an amine-substituted aromatic core structure, they differ significantly in their overall chemical frameworks. AZD0530 belongs to the anilinoquinazoline class, while the target compound is a cyclopenta[c]pyrrole derivative. This fundamental difference in their core structures translates to distinct pharmacological activities. []

Properties

CAS Number

186201-60-5

Product Name

2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine

IUPAC Name

2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine

Molecular Formula

C14H20N2

Molecular Weight

216.328

InChI

InChI=1S/C14H20N2/c15-14-7-6-12-9-16(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2

InChI Key

AZKBNPLDOBTBBR-UHFFFAOYSA-N

SMILES

C1CC(C2C1CN(C2)CC3=CC=CC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.